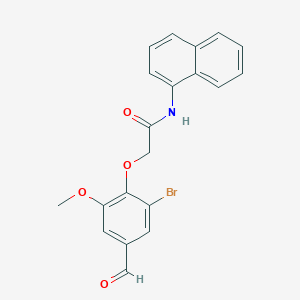

![molecular formula C18H13N3O2S B2372630 N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 941903-13-5](/img/structure/B2372630.png)

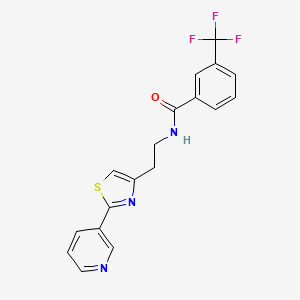

N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide, also known as BMVC, is a synthetic compound that has been widely used in scientific research for its potential pharmacological applications. BMVC belongs to the family of isoxazolecarboxamides and has been found to exhibit various biological activities. In

Aplicaciones Científicas De Investigación

Antibacterial Agents

Compounds with a similar structure, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, have been synthesized as potential antibacterial agents . They were found to manifest profound antimicrobial activity .

Anti-tubercular Compounds

Benzothiazole based compounds have been synthesized and shown to have potent anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Anti-inflammatory Properties

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Necroptosis Inhibitors

Compounds similar to N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide, such as N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632), have been identified as potent inhibitors of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases .

Anti-inflammatory Activity

Some synthesized compounds with similar structures showed anti-inflammatory activity comparable to that of the standard ibuprofen drug .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

For instance, some benzothiazole derivatives have been found to inhibit topoisomerase I, a crucial enzyme involved in DNA replication .

Biochemical Pathways

For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation .

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to determine their impact on bioavailability.

Result of Action

Some benzothiazole derivatives have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-11-9-15(21-23-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-16(14)24-18/h2-10H,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSABEFACSIRFJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)

![3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2372551.png)

![Methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2372555.png)

![Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2372556.png)

![4-[(2-Carbamoylethyl)amino]benzoic acid](/img/structure/B2372558.png)

![2-(4-chlorophenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2372561.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2372562.png)

![[4-(Trifluoromethoxy)phenyl]methyl acetate](/img/structure/B2372563.png)